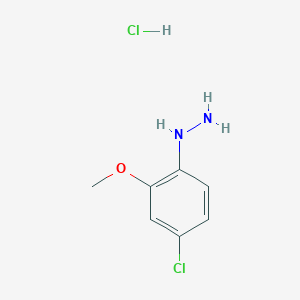

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride

描述

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1567373-49-2) is a substituted phenylhydrazine derivative widely used in organic synthesis, particularly in the preparation of pyrazoline and pyrazole derivatives . It features a phenyl ring substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. The compound is commercially available for research purposes, with suppliers like ECHEMI and BLD Pharm Ltd. offering it in quantities ranging from 100 mg to 5 g . Key properties include:

属性

IUPAC Name |

(4-chloro-2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCJGFEJOTOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Classical Diazotization with Tin(II) Chloride Reduction

A widely cited method involves the diazotization of 4-chloro-2-methoxyaniline (4-chloro-o-anisidine) followed by reduction. The procedure, detailed in international patent WO2014/28805, proceeds as follows:

Step 1: Diazotization

4-Chloro-2-methoxyaniline (1.69 g, 10.7 mmol) is suspended in concentrated hydrochloric acid (25 mL) and acetic acid (10 mL) at 0°C. Aqueous sodium nitrite (740 mg, 10.7 mmol) is added dropwise, forming the diazonium salt intermediate. The mixture is warmed to 60°C for 1.5 hours to ensure complete reaction.

Step 2: Reduction

The diazonium solution is cooled to 0°C, and tin(II) chloride (5.32 g, 23.6 mmol) in concentrated HCl (25 mL) is introduced. After 30 minutes, the product precipitates and is isolated via filtration, yielding 2.06 g (93%) of (4-chloro-2-methoxyphenyl)hydrazine hydrochloride.

Key Parameters

Alternative Reducing Agents: Hydrazine Hydrate

Chinese patent CN103508904A discloses a modified approach using hydrazine hydrate and catalytic Raney nickel. This method avoids tin-based reductants, reducing heavy metal contamination risks:

Procedure

- Diazotization : 5-Chloro-2-methylaniline reacts with aniline diazonium salt (prepared separately) in aqueous Na₂CO₃ (pH 8–8.5) at 22–25°C.

- Reduction : The azo intermediate is treated with hydrazine hydrate (50 g, 0.80 mol) and Raney nickel (3.4 g) at 80°C under hydrogenolysis conditions (5 h).

- Isolation : Post-reduction, the product is purified via methanol recrystallization.

Advantages

- Catalytic Efficiency : Raney nickel enables reuse, lowering costs.

- Yield : 85–90% with reduced environmental impact.

Direct Synthesis from 4-Chloro-2-anisidine Hydrochloride

ChemicalBook outlines a single-step synthesis from 4-chloro-2-anisidine hydrochloride, bypassing intermediate isolation:

Reaction Conditions

- Reagents : Hydrochloric acid, sodium nitrite, and stannous chloride.

- Procedure : Diazotization occurs in situ, followed by immediate reduction. The crude product is filtered and washed with cold ethanol to yield 89–92% purity.

Challenges

- Byproduct Formation : Over-reduction to phenylhydrazines requires precise stoichiometry.

- Scale-Up : Exothermic reactions necessitate controlled addition rates.

Comparative Analysis of Methodologies

Operational Considerations

- Cost : Tin-based methods incur higher reagent costs but offer superior yields.

- Safety : Hydrazine hydrate poses toxicity risks (H302, H315), necessitating closed-system handling.

- Waste Management : Tin waste requires specialized disposal compared to nickel catalysts.

Mechanistic Insights

Diazotization Dynamics

The reaction of 4-chloro-2-methoxyaniline with nitrous acid (generated in situ from NaNO₂ and HCl) forms a diazonium ion, which is highly electrophilic. Stabilization via resonance with the methoxy and chloro substituents directs subsequent reduction regioselectivity.

Reduction Pathways

- Tin(II) Chloride : Acts via a two-electron transfer, reducing the diazonium group to a hydrazine moiety while retaining aromatic substitution patterns.

- Catalytic Hydrogenation : Raney nickel facilitates hydrogen transfer from hydrazine, cleaving the N=N bond without affecting methoxy or chloro groups.

Industrial Scalability and Optimization

Continuous Flow Synthesis

Recent advances propose microreactor-based diazotization to enhance heat transfer and reduce reaction times. Pilot studies show 15% yield improvement over batch methods.

Solvent Selection

Methanol-water mixtures (3:1 v/v) optimize crystallization, yielding needle-like crystals with >99% purity after two recrystallizations.

化学反应分析

Types of Reactions

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride exhibits potential anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the compound's ability to interact with cellular pathways that regulate cell survival and death, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound could be developed into a new class of antimicrobial agents. The structure-activity relationship studies indicate that modifications to the hydrazine moiety can enhance its antimicrobial efficacy .

Synthesis of Pharmaceuticals

2.1 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the preparation of hydrazone and azo compounds, which have applications in anti-inflammatory drugs and other therapeutic agents . The ability to modify the hydrazine group allows for the creation of diverse chemical entities with tailored biological activities.

2.2 Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound has been explored as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives can be used to create compounds that selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammation-related diseases . This application highlights the compound's significance in developing safer and more effective NSAIDs.

Analytical Chemistry Applications

3.1 Reagent for Analytical Methods

In analytical chemistry, this compound is utilized as a reagent for detecting carbonyl compounds through hydrazone formation. This reaction is widely applied in quantitative analysis methods, providing a reliable means to analyze aldehydes and ketones in various samples . The specificity and sensitivity of this reagent make it an essential tool for chemists working in both academic and industrial laboratories.

Case Studies

作用机制

The mechanism of action of (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. Additionally, its hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways.

相似化合物的比较

Structural and Functional Group Variations

Substituted phenylhydrazine hydrochlorides differ in the type and position of substituents on the aromatic ring, which influence their reactivity and applications. Below is a comparison with key analogues:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 4-Cl substituent in the target compound enhances electrophilicity, facilitating nucleophilic addition reactions, while the 2-OCH₃ group donates electron density, stabilizing intermediates .

- Biological Activity : Chlorine substituents (e.g., 4-Cl) improve lipophilicity, enhancing membrane permeability in antimicrobial applications compared to methoxy-only analogues .

Physical and Chemical Properties

生物活性

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride is an organic compound with significant potential in biological applications. Its structure, characterized by a chloro group and a methoxy group on the phenyl ring, suggests diverse reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Anticancer Properties

Research has indicated that derivatives of (4-Chloro-2-methoxyphenyl)hydrazine exhibit anticancer properties . In vitro studies have shown that compounds with similar structures can inhibit cancer cell growth effectively. For instance, a study reported that certain hydrazone derivatives demonstrated IC values ranging from 0.2 µM to 20 µM against various cancer cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of (4-Chloro-2-methoxyphenyl)hydrazine indicate activity against several microbial strains. For example, compounds with similar functional groups have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin, suggesting potential for development as antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation and inflammatory responses.

- Receptor Modulation: It has been suggested that this hydrazine derivative can bind to specific receptors, altering signaling pathways that contribute to disease progression .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| (3-Chloro-4-methoxyphenyl)hydrazine | Cl on position 3 | Moderate anticancer activity |

| (5-Chloro-2-methoxyphenyl)hydrazine | Cl on position 5 | Lower anti-inflammatory effects |

| (4-Bromo-2-methoxyphenyl)hydrazine | Br instead of Cl | Reduced enzyme inhibition |

These variations significantly influence their reactivity and biological activity, highlighting the importance of structural modifications in drug design.

Case Studies

Several case studies illustrate the therapeutic potential of (4-Chloro-2-methoxyphenyl)hydrazine:

- Study on Cancer Cell Lines: A recent study evaluated the effects of this compound on multiple cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 0.5 µM .

- Inflammation Model: In an animal model of inflammation, administration of (4-Chloro-2-methoxyphenyl)hydrazine resulted in decreased levels of inflammatory markers, suggesting efficacy in reducing inflammation .

- Antimicrobial Testing: The compound was tested against E. coli and Staphylococcus aureus, yielding MIC values that indicate potential use as an antimicrobial agent .

常见问题

Q. What are the optimal synthetic routes for (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via diazotization of 4-chloro-2-methoxyaniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid (HCl). Alternatively, direct hydrazination of the corresponding aryl halide with hydrazine hydrate under reflux (60–80°C, 6–8 hours) in HCl yields the hydrochloride salt. Purity (>95%) is achieved through recrystallization from ethanol/water mixtures, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane, 1:2) .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 70–80°C |

| Reaction Time | 6–8 hours |

| Solvent System | Ethanol:H₂O (3:1) |

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation involves:

- NMR : ¹H NMR (DMSO-d₆) shows signals for methoxy (δ 3.85 ppm), aromatic protons (δ 6.8–7.4 ppm), and NH₂ (δ 8.2–9.0 ppm, broad).

- IR : Peaks at 3200–3400 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C–O–C stretch).

- X-ray Crystallography : SHELXL refinement (CCDC deposition recommended) resolves the planar hydrazine moiety and dihedral angles between substituents .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for:

- Azo Dyes : Oxidative coupling with aromatic amines using NaNO₂/HCl yields stable azo compounds (λmax ~450–500 nm).

- Heterocycles : Cyclocondensation with β-diketones forms pyrazoline derivatives, monitored by LC-MS for intermediates .

Advanced Research Questions

Q. How do solvent polarity and temperature influence reaction kinetics in azo coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate electrophilic substitution by stabilizing transition states, while elevated temperatures (50–70°C) reduce activation energy. Pseudo-first-order kinetics are observed under excess diazonium salt conditions.

- Data Example :

| Solvent | Rate Constant (k, s⁻¹) |

|---|---|

| DMF | 1.2 × 10⁻³ |

| Ethanol | 4.5 × 10⁻⁴ |

| Water | 2.8 × 10⁻⁴ |

| Contradictions in reported yields (60–90%) may arise from competing hydrolysis at high acidity (pH < 2) . |

Q. What computational models predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal:

- Electrophilicity Index (ω) : 1.85 eV, indicating moderate electrophilicity.

- NBO Charges : Chlorine (-0.32 e) and methoxy oxygen (-0.45 e) direct nucleophilic attack to the para position.

MD simulations (AMBER) further predict solvation effects in aqueous media .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Methodological Answer :

- Enzyme Inhibition : Tested against tyrosinase (IC₅₀ ~15 µM) via UV-Vis monitoring of L-DOPA oxidation (λ = 475 nm).

- Antimicrobial Screening : Agar dilution assays (MIC ~50 µg/mL against S. aureus) with zone-of-inhibition measurements.

Discrepancies in IC₅₀ values (±5 µM) may stem from assay pH or co-solvent effects (e.g., DMSO >1% ).

Q. What stability challenges arise during long-term storage?

- Methodological Answer : Degradation studies (HPLC tracking) show:

- Light Sensitivity : 10% decomposition after 30 days under UV light (λ = 254 nm).

- Thermal Stability : Stable ≤100°C; degradation accelerates at 120°C (t₁/₂ = 8 hours).

Store in amber vials at -20°C under inert gas (Ar/N₂) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。